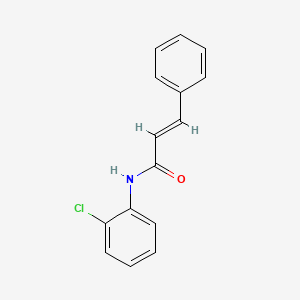

N-(2-chlorophényl)cinnamamide

Vue d'ensemble

Description

N-(2-Chlorophényl)cinnamamide est un composé organique synthétique de formule moléculaire C15H11ClNO. Il se présente sous la forme d'une poudre cristalline blanche à blanc cassé, peu soluble dans l'eau mais soluble dans les solvants organiques.

Applications De Recherche Scientifique

N-(2-Chlorophenyl)cinnamamide has potential applications in various scientific fields, including cancer research and as an antimicrobial agent. Research is ongoing to explore its effectiveness against different cancer cell lines.

Scientific Research Applications

- Antimicrobial Activity: N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have been synthesized and studied for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as Candida albicans . These compounds were also evaluated on biofilm formation and biofilm formed by Staphylococcus clinical strains .

- Anticancer Activity: N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have been studied for anticancer activity .

- Hepatocyte Protection: N-phenyl cinnamamide derivatives activate the Nrf2 pathway, leading to increased expression of target genes such as NQO1, HO-1, and GCLC . Compound 1g showed desirable luciferase activity in HepG2 cells without cell toxicity .

- Alzheimer's Disease: Cinnamic acid derivatives may be applicable as lead compounds for the development of novel MAO-B inhibitors and as candidate lead compounds for the prevention or treatment of Alzheimer’s disease .

Mécanisme D'action

Target of Action

N-(2-Chlorophenyl)cinnamamide primarily targets the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation . Another potential target is the Epidermal Growth Factor Receptor (EGFR) , which plays a crucial role in cell growth and proliferation .

Mode of Action

N-(2-Chlorophenyl)cinnamamide interacts with its targets to induce certain changes. It activates the Nrf2 pathway, leading to the upregulation of Nrf2/ARE target genes such as NAD(P)H quinone oxidoreductase 1, hemeoxygenase-1, and glutamate-cysteine ligase catalytic subunit (GCLC) . In the case of EGFR, it inhibits the autophosphorylation of the receptor, thereby modulating its activity .

Biochemical Pathways

The activation of the Nrf2 pathway by N-(2-Chlorophenyl)cinnamamide leads to an increase in the synthesis of cellular glutathione . Glutathione is a potent antioxidant that protects cells from damage by reactive oxygen species (ROS). The inhibition of EGFR can affect various downstream signaling pathways involved in cell proliferation and survival .

Pharmacokinetics

Some cinnamamide derivatives have shown satisfactory pharmacokinetic properties

Result of Action

The activation of the Nrf2 pathway by N-(2-Chlorophenyl)cinnamamide results in increased synthesis of cellular glutathione . This leads to enhanced antioxidant capacity of the cells, protecting them from oxidative stress . The inhibition of EGFR can potentially suppress cell proliferation, thereby exerting anti-cancer effects .

Action Environment

The action, efficacy, and stability of N-(2-Chlorophenyl)cinnamamide can be influenced by various environmental factors. For instance, the reaction parameters and substrate range can affect the synthesis of cinnamamides . Additionally, the presence of other compounds, such as methyl cinnamates and phenylethylamines, can influence the enzymatic reactions involved in the synthesis of cinnamamides .

Analyse Biochimique

Biochemical Properties

N-(2-Chlorophenyl)cinnamamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for regulating acetylcholine levels in the cerebral cortex . The inhibition of these enzymes can help slow down the progression of neurodegenerative diseases like Alzheimer’s disease. Additionally, N-(2-Chlorophenyl)cinnamamide exhibits antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi .

Cellular Effects

N-(2-Chlorophenyl)cinnamamide influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have antiproliferative effects on cancer cell lines, such as human breast cancer cells (MCF-7), by inhibiting epidermal growth factor receptor (EGFR) activity . This compound also exhibits antioxidant properties, which can protect cells from oxidative stress and damage .

Molecular Mechanism

The molecular mechanism of N-(2-Chlorophenyl)cinnamamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active sites of cholinesterase enzymes, it inhibits their activity and increases acetylcholine levels in the brain . This compound also interacts with EGFR, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Furthermore, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Chlorophenyl)cinnamamide change over time due to its stability and degradation. Studies have shown that this compound remains stable under various conditions, but its biological activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained inhibition of cholinesterase enzymes and antiproliferative effects on cancer cells .

Dosage Effects in Animal Models

The effects of N-(2-Chlorophenyl)cinnamamide vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as cholinesterase inhibition and antioxidant activity . At high doses, toxic or adverse effects may be observed, including potential hepatotoxicity and cytotoxicity . Threshold effects have been noted, where the compound’s efficacy plateaus or decreases beyond a certain dosage.

Metabolic Pathways

N-(2-Chlorophenyl)cinnamamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized by liver enzymes, leading to the formation of metabolites that may contribute to its biological activity . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, N-(2-Chlorophenyl)cinnamamide is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its overall efficacy and biological activity.

Subcellular Localization

The subcellular localization of N-(2-Chlorophenyl)cinnamamide plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with biomolecules and its overall effectiveness in biochemical reactions.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le N-(2-Chlorophényl)cinnamamide peut être synthétisé par réaction des cinnamates de méthyle avec les phényléthylamines, catalysée par la Lipozyme® TL IM dans des micro-réacteurs à écoulement continu . Les conditions optimales pour cette réaction comprennent un rapport molaire des substrats de 1:2 (cinnamate de méthyle 4-chloro : phényléthylamine) à 45 °C pendant environ 40 minutes. Cette méthode offre des taux de conversion élevés (jusqu'à 91,3 %) et présente un temps de séjour court, des conditions de réaction douces et un contrôle facile du processus réactionnel .

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, l'approche du micro-réacteur à écoulement continu mentionnée ci-dessus fournit une stratégie rapide et économique pour la synthèse à grande échelle .

Analyse Des Réactions Chimiques

Types de Réactions : Le N-(2-Chlorophényl)cinnamamide subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Le this compound peut participer à des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.

Réactifs et Conditions Courantes :

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.

Principaux Produits :

Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.

Réduction : Formation d'amines ou d'alcools.

Substitution : Formation de cinnamamides substitués avec divers groupes fonctionnels.

Comparaison Avec Des Composés Similaires

Le N-(2-Chlorophényl)cinnamamide peut être comparé à d'autres dérivés de cinnamamide, tels que :

- N-(4-Chlorophényl)cinnamamide

- N-(3-Chlorophényl)cinnamamide

- N-(2-Chlorophényl)-3-phénylprop-2-ènamide

Ces composés partagent des caractéristiques structurales similaires mais peuvent présenter des activités biologiques et des propriétés chimiques différentes. Par exemple, le N-(4-Chlorophényl)cinnamamide a montré une activité antifongique plus élevée contre certaines souches fongiques par rapport au this compound .

Activité Biologique

N-(2-Chlorophenyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Overview of Biological Activities

N-(2-Chlorophenyl)cinnamamide has been investigated for various biological activities:

- Antimicrobial Activity : The compound exhibits promising activity against both gram-positive bacteria and mycobacterial strains. Studies have shown that it is effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis .

- Anticancer Activity : This compound has demonstrated antiproliferative effects on several cancer cell lines, including human breast cancer cells (MCF-7). It inhibits the epidermal growth factor receptor (EGFR) pathway, which is critical for cancer cell growth and proliferation .

- Antioxidant Activity : N-(2-Chlorophenyl)cinnamamide activates the Nrf2/ARE signaling pathway, leading to increased expression of antioxidant genes, which enhances cellular glutathione levels and provides cytoprotection against oxidative stress .

Target Pathways

- Nrf2 Pathway Activation :

-

Inhibition of Cholinesterases :

- The compound has been shown to inhibit cholinesterase enzymes (AChE and BuChE), which are essential for regulating acetylcholine levels in the brain. This inhibition may have implications for neuroprotective strategies .

Cellular Effects

- Gene Expression Modulation : Treatment with N-(2-Chlorophenyl)cinnamamide leads to increased expression of cytoprotective genes in a concentration-dependent manner. This includes enhanced expression of glutamate-cysteine ligase catalytic subunit (GCLC), crucial for glutathione synthesis .

- Antiproliferative Effects : The compound's ability to inhibit EGFR activity contributes to its anticancer properties, resulting in reduced cell proliferation in cancer models .

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Data Tables

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of N-(2-Chlorophenyl)cinnamamide shows satisfactory absorption and distribution characteristics. Studies indicate that modifications on the phenyl ring can significantly influence its lipophilicity and biological activity, suggesting that structural optimization could enhance its therapeutic potential .

Propriétés

IUPAC Name |

(E)-N-(2-chlorophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLXMLNUDVRAJG-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73108-79-9 | |

| Record name | NSC191390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.